N-o-Dicarbobenzoxy-L-tyrosine
Overview
Description
N-o-Dicarbobenzoxy-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine. It is characterized by the presence of two carbobenzoxy (benzyloxycarbonyl) groups attached to the nitrogen and oxygen atoms of the tyrosine molecule. This compound is often used in peptide synthesis and as a protective group in organic chemistry due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-o-Dicarbobenzoxy-L-tyrosine typically involves the protection of the amino and hydroxyl groups of L-tyrosine. One common method is the reaction of L-tyrosine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-o-Dicarbobenzoxy-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can remove the protective carbobenzoxy groups, regenerating the free amino and hydroxyl groups of L-tyrosine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to remove the protective groups.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected L-tyrosine, quinones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-o-Dicarbobenzoxy-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a protective group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active peptides.
Mechanism of Action
The mechanism of action of N-o-Dicarbobenzoxy-L-tyrosine involves its role as a protective group. The carbobenzoxy groups protect the amino and hydroxyl groups of L-tyrosine from unwanted reactions during synthesis. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other complex molecules. The molecular targets and pathways involved include the active sites of enzymes and the functional groups of the substrate molecules .
Comparison with Similar Compounds
Similar Compounds
N-carbobenzoxy-L-tyrosine: Similar to N-o-Dicarbobenzoxy-L-tyrosine but with only one carbobenzoxy group.
N-acetyl-L-tyrosine: Another derivative of L-tyrosine with an acetyl protective group.
N-benzoyl-L-tyrosine: Contains a benzoyl group instead of a carbobenzoxy group.
Uniqueness
This compound is unique due to the presence of two carbobenzoxy groups, which provide enhanced protection and stability compared to similar compounds. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .
Properties
IUPAC Name |
carbonic acid;2-(4-methylphenyl)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.CH2O3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPQMPIUZBDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972720 | |
Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57228-29-2 | |
Record name | Carbonic acid--N-(4-methylphenyl)guanidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70972720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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